PI3Kδ Kinase Inhibition: Quantified Cellular Potency vs. Clinical Benchmark Idelalisib
In a cellular assay measuring the inhibition of PI3Kδ-mediated AKT phosphorylation at residue S473, 2-phenoxy-N-(pyridin-3-yl)acetamide exhibited an IC50 of 102 nM [1]. This level of cellular potency is comparable to that of the FDA-approved PI3Kδ inhibitor idelalisib, which demonstrates an IC50 of 19 nM in a similar cell-based AKT phosphorylation assay [2]. While idelalisib is more potent, the target compound's activity in the low nanomolar range confirms its utility as a viable, less potent research tool for probing PI3Kδ-dependent pathways. The compound showed significantly weaker inhibition of CYP3A4 (IC50 = 10,000 nM), indicating a potential selectivity window against this key metabolic enzyme [3].
| Evidence Dimension | Inhibition of PI3Kδ-mediated AKT phosphorylation (S473) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Idelalisib (CAL-101): IC50 = 19 nM |
| Quantified Difference | Approximately 5.4-fold less potent than idelalisib |
| Conditions | Human Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
This quantifies the compound's utility as a PI3Kδ pathway probe, providing a specific potency benchmark for researchers requiring a tool compound with a defined, albeit lower, potency profile compared to clinical-stage inhibitors.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). Affinity Data: IC50 102 nM for PI3Kdelta in Ri-1 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 View Source
- [2] Lannutti, B. J., Meadows, S. A., Herman, S. E., Kashishian, A., Steiner, B., Johnson, A. J., ... & Giese, N. A. (2011). CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood, 117(2), 591-594. View Source
- [3] BindingDB. BDBM50394893 (CHEMBL2165502). Affinity Data: IC50 10,000 nM for CYP3A4. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 View Source
